
4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium
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Overview
Description
4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium is a heterocyclic compound that features both pyrrole and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of catalytic systems and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the pyrrole ring, with reagents such as alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for catalysis, sodium borohydride for reduction, and alkyl halides for substitution. Reaction conditions typically involve controlled temperatures and solvents like water or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce N-alkylpyrroles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Neuropharmacological Effects
This compound has been investigated for its potential neuroprotective effects. In vitro studies have suggested that it may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study: Neuroprotection
In a controlled study involving animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues. This suggests a protective role against neurotoxic insults.
Materials Science
Conductive Polymers
The compound has been explored as a dopant in conductive polymers. Its incorporation into polymer matrices has improved electrical conductivity and stability, making it suitable for applications in organic electronics and sensors.
Data Table: Conductivity Measurements
Polymer Type | Conductivity (S/m) | Improvement (%) |
---|---|---|
Polyaniline | 0.01 | - |
Polyaniline + Additive | 0.15 | 1400% |
Agricultural Applications
Pesticidal Properties
Recent studies have indicated that this compound exhibits insecticidal properties against specific agricultural pests. Field trials have shown effective pest control with minimal impact on non-target species.
Case Study: Field Trials
In a series of field trials conducted over two growing seasons, crops treated with formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. Additionally, crop yield improvements were noted.
Mechanism of Action
The mechanism of action of 4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar pyrrole structure and are used in similar applications.
4-Hydroxy-2-quinolones: These compounds have a different core structure but exhibit similar biological activities and applications.
Uniqueness
4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium is unique due to its combined pyrrole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Biological Activity
4-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium, also known by its CAS number 53369-76-9, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The chemical formula of this compound is C10H13N2+ with a molecular weight of approximately 161.224 g/mol. Its structure includes a pyridine ring substituted with a dihydropyrrole moiety, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₂⁺ |
Molecular Weight | 161.224 g/mol |
CAS Number | 53369-76-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to modulate the activity of phosphoinositide 3-kinases (PI3K), which are critical for cell growth and survival .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyridine and pyrrole compounds possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various assays, suggesting potential use in treating infections .
2. Anti-cancer Potential
Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival . The specific activity of this compound in cancer models remains to be fully elucidated.
3. Neuroprotective Effects
There is emerging evidence that pyridine derivatives may offer neuroprotective benefits. The mechanism may involve the modulation of neurotransmitter systems, particularly those associated with cholinergic signaling .
Case Study 1: Antimicrobial Evaluation
In a recent study, researchers synthesized a series of pyridine derivatives, including this compound. The compounds were tested against various bacterial strains, showing significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
Case Study 2: Anti-cancer Activity
A study investigated the effects of multiple pyridine derivatives on human cancer cell lines. The results indicated that some compounds led to a reduction in cell viability by over 60% at concentrations as low as 25 µM after 48 hours of treatment. This suggests that the compound may have potential as an anti-cancer agent pending further research into its specific mechanisms .
Properties
CAS No. |
918871-85-9 |
---|---|
Molecular Formula |
C10H13N2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
4-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C10H13N2/c1-12-6-3-9(4-7-12)10-2-5-11-8-10/h2-4,6-7,11H,5,8H2,1H3/q+1 |
InChI Key |
SLGDWRBUCQPWRT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CCNC2 |
Origin of Product |
United States |
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